Product packaging for 3-Methoxypicolinic acid hydrochloride(Cat. No.:)

3-Methoxypicolinic acid hydrochloride

Cat. No.: B8742206
M. Wt: 189.59 g/mol
InChI Key: MQFRBEILHZPVQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Methoxypicolinic acid hydrochloride is a chemical derivative of picolinic acid, where a methoxy group is attached at the 3-position of the pyridine ring, and is provided as a hydrochloride salt for enhanced stability and solubility in various research applications . This compound serves as a versatile precursor and building block in organic synthesis and medicinal chemistry, particularly in the development of active pharmaceutical ingredients (APIs) and other complex molecules . As a member of the pyridine family, it is related to other research-significant compounds like 3-hydroxypicolinic acid, which is utilized as a matrix in MALDI mass spectrometry and in the synthesis of antivirals such as favipiravir . Researchers value this compound for its potential to be further functionalized; for example, the methoxy group can be modified, or the ring can be halogenated to create advanced intermediates like 5-bromo-3-methoxypicolinic acid . When handling this material, standard laboratory precautions should be observed. Consult the Safety Data Sheet for detailed hazard and handling information. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO3 B8742206 3-Methoxypicolinic acid hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClNO3

Molecular Weight

189.59 g/mol

IUPAC Name

3-methoxypyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H7NO3.ClH/c1-11-5-3-2-4-8-6(5)7(9)10;/h2-4H,1H3,(H,9,10);1H

InChI Key

MQFRBEILHZPVQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C(=O)O.Cl

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthetic Routes

Regioselectivity is paramount in the synthesis of polysubstituted pyridines. The following routes highlight methods that control the specific placement of the methoxy (B1213986) and carboxylic acid groups.

A logical approach to synthesizing derivatives of picolinic acid is to start with the parent acid or its close relatives and introduce the desired functional groups. umsl.edu This strategy leverages the existing pyridine-2-carboxylate framework. For instance, the synthesis of 4-aminopicolinic acid begins with the nitration of picolinic acid N-oxide, followed by catalytic hydrogenation. umsl.edu A similar foundational approach can be envisioned for 3-methoxypicolinic acid, where 3-hydroxypicolinic acid serves as a key intermediate. wikipedia.org The hydroxyl group at the 3-position can then be methylated to yield the final methoxy derivative. The synthesis of the hydrochloride salt is typically achieved in the final step by treating the picolinic acid derivative with hydrochloric acid. nih.gov

StepReactantReagent(s)ProductPurpose
1Picolinic AcidOxidizing AgentPicolinic Acid N-OxideActivation of the pyridine (B92270) ring
2Picolinic Acid N-OxideNitrating Agent (e.g., H₂SO₄/HNO₃)4-Nitropicolinic Acid N-OxideIntroduction of a nitro group
34-Nitropicolinic Acid N-OxideReducing Agent (e.g., H₂/Pd-C)4-Aminopicolinic AcidConversion to an amino group
43-Hydroxypicolinic AcidMethylating Agent (e.g., DMS, MeI)3-Methoxypicolinic AcidIntroduction of the methoxy group
53-Methoxypicolinic AcidHCl3-Methoxypicolinic acid hydrochlorideSalt formation

This table illustrates a generalized, multi-step synthetic sequence starting from picolinic acid to obtain substituted derivatives, based on established chemical transformations. umsl.eduwikipedia.org

Protecting groups are essential tools in complex organic syntheses, preventing reactive functional groups from interfering with desired transformations. The benzyl (B1604629) group, often introduced as a benzyloxy ether, is a common choice for protecting hydroxyl groups due to its stability under various conditions and its relatively straightforward removal via hydrogenolysis.

In the context of 3-methoxypicolinic acid synthesis, a 3-benzyloxypyridine (B1277480) intermediate would be highly valuable. This strategy involves protecting the 3-hydroxy group, performing other necessary chemical modifications on the pyridine ring (such as introducing the carboxylic acid group at the 2-position), and then deprotecting the benzyloxy group to reveal the 3-hydroxyl. The final step would be methylation to form the 3-methoxy ether. Reagents like 2-benzyloxy-1-methylpyridinium triflate have emerged as effective for the synthesis of benzyl ethers under neutral conditions, showcasing the versatility of this protecting group strategy. beilstein-journals.org While the direct debenzylation of some p-methoxybenzyl (PMB) ethers can be achieved with reagents like DDQ or trifluoroacetic acid, the benzyloxy group itself is generally stable under these conditions, allowing for selective deprotection schemes. clockss.orgnih.gov

Convergent synthesis, where different fragments of a target molecule are prepared separately and then joined, offers an efficient alternative to linear synthesis. Dichloropyridine scaffolds are particularly useful starting materials in this approach due to the differential reactivity of the chlorine atoms, which allows for sequential, regioselective substitution reactions.

For example, the synthesis of 3,6-dichloropicolinic acid is a well-established process. researchgate.netprepchem.com This compound, or related isomers like 2,6-dichloronicotinic acid, can serve as a versatile platform. One chlorine atom can be selectively substituted with a methoxide (B1231860) source (e.g., sodium methoxide), followed by the transformation or removal of the second chlorine atom to build the final target molecule. Electrochemical methods have also been developed for the synthesis of dichloropicolinic acids from tetrachloropicolinic acid, offering a high-yield route to these key intermediates. google.com These approaches highlight how readily available, halogenated pyridine feedstocks can be methodically functionalized to produce complex derivatives. researchgate.netthermofisher.com

Halogen atoms, particularly bromine, are often used as directing groups or as placeholders in synthetic sequences. They can be introduced to activate or deactivate certain positions on the pyridine ring and are later removed in a reductive debromination step.

A relevant example is found in the synthesis of 4-alkoxy-3-hydroxypicolinic acids, which can be prepared from furfural (B47365). google.com This pathway involves the bromination of a hydroxypyridine intermediate to yield a dibromo derivative. One bromine atom is then regioselectively substituted with a methoxy group. The remaining bromine atom is subsequently removed via a reduction reaction, often using zinc powder and a base like potassium hydroxide (B78521), to yield the final product. google.com This strategy of using a halogen to control regiochemistry, followed by its removal, is a powerful tool for accessing specific substitution patterns that might be difficult to achieve through direct functionalization.

Principles of Green Chemistry in Synthesis Optimization

Modern synthetic chemistry increasingly emphasizes the principles of green chemistry, which focus on reducing waste, using less hazardous substances, and employing renewable resources. The synthesis of pyridine derivatives is an area where these principles are being actively applied.

The reliance on petrochemical feedstocks is a major sustainability challenge. Consequently, there is significant interest in developing synthetic routes that begin with biomass-derived platform molecules.

Maltol (B134687): Maltol (3-hydroxy-2-methyl-4-pyrone) is a naturally occurring compound that can be isolated from sources like pine needles and larch bark. Its pyrone structure provides a pre-existing oxygenated six-membered ring that can be envisioned as a precursor to substituted pyridines, although direct synthetic routes to 3-methoxypicolinic acid from maltol are not yet widely established.

Furfural: Furfural is a key bio-based platform chemical produced from the dehydration of C5 sugars found in lignocellulosic biomass, such as corn cobs. stackexchange.com Its furan (B31954) ring can be converted into a pyridine ring through various catalytic processes. researchgate.netnih.govbohrium.com This transformation is a cornerstone of green pyridine synthesis. Patents describe detailed processes for converting furfural into 4-alkoxy-3-hydroxypicolinic acids. google.com This conversion demonstrates a viable and sustainable pathway from a renewable feedstock to complex, functionalized picolinic acid derivatives, aligning perfectly with the goals of green chemistry. nih.gov

FeedstockSourcePotential TransformationRelevance to Green Chemistry
Maltol Pine needles, Larch barkRing transformation from pyrone to pyridineUtilization of a naturally occurring, renewable starting material.
Furfural Lignocellulosic biomass (e.g., corn cobs)Ring-opening and re-cyclization to form the pyridine nucleusValorization of agricultural waste into high-value chemicals, reducing dependence on fossil fuels. stackexchange.comresearchgate.netnih.gov

Development of Sustainable Reaction Conditions and Solvents

In alignment with the principles of green chemistry, recent research has emphasized the development of sustainable manufacturing processes. mdpi.com This involves the design of chemical products and processes that minimize the use and generation of hazardous substances. mdpi.com A key focus is the substitution of conventional organic solvents, which are often toxic and difficult to dispose of, with greener alternatives. jddhs.com These alternatives include water, bio-based solvents, and supercritical CO₂, which are safer for the environment and help reduce volatile organic compound (VOC) emissions. jddhs.com

Furthermore, there is a drive towards designing more energy-efficient reactions to lessen the environmental impact and reduce operational costs. jddhs.com Methodologies such as microwave-assisted synthesis and flow chemistry are being explored as they can significantly reduce reaction times and energy consumption. jddhs.com In flow chemistry, for instance, the use of heterogeneous catalysts can overcome reagent toxicity and improve process safety. unibe.ch The application of these principles, such as using greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or implementing biocatalysis, aims to create more sustainable synthetic routes. mt.com

Atom Economy and Waste Reduction in Manufacturing Processes

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical process by calculating how effectively reactant atoms are incorporated into the final desired product. primescholars.comrsc.org An ideal process would have 100% atom economy, meaning no atoms are wasted. primescholars.com Poor atom economy is a common issue in the synthesis of fine chemicals and pharmaceuticals, where complex reactions can generate significant waste. primescholars.com For example, the Wittig reaction, despite often having a high percentage yield, can have a low atom economy due to the generation of a stoichiometric amount of triphenylphosphine (B44618) oxide byproduct, which has a significantly greater mass than the desired product. rsc.org

Derivatization Reactions and Functional Group Manipulations

Amide Bond Formation

The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry, largely due to the wide availability of carboxylic acid and amine starting materials. nih.govmychemblog.com The reaction typically involves the activation of the carboxylic acid group of a molecule like 3-methoxypicolinic acid to make it more electrophilic, followed by a reaction with a primary or secondary amine. nih.govmychemblog.com

The direct condensation of a carboxylic acid and an amine is generally a slow process due to a competing acid-base reaction that deactivates the amine nucleophile. mychemblog.comchemistrysteps.com Therefore, coupling reagents are employed to facilitate the reaction. chemistrysteps.com Both primary and secondary amines can be used as coupling partners. nih.gov While primary amines readily form amide bonds, coupling with secondary amines can be more challenging due to steric hindrance, sometimes requiring higher temperatures or specific additives like titanium isopropoxide (Ti(OiPr)₄) to facilitate the formation of the necessary imine/enamine intermediate. nih.gov The reaction conditions are typically mild, often proceeding at room temperature in aprotic solvents. mychemblog.com

A variety of coupling reagents have been developed to efficiently form amide bonds. The choice of reagent can depend on factors like the reactivity of the substrates, desired reaction conditions, and the need to minimize side reactions like racemization. peptide.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : A highly efficient uronium/aminium salt-based coupling reagent first reported in 1993. mychemblog.comwikipedia.org It is used to generate an active ester from a carboxylic acid. wikipedia.org HATU is known for high coupling efficiencies and fast reaction rates, often used in conjunction with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). wikipedia.orgfishersci.co.uk The reaction is typically performed in polar aprotic solvents such as DMF. wikipedia.org It is particularly effective for difficult couplings, though it can participate in a side reaction leading to the formation of guanidinium (B1211019) byproducts. google.comnih.gov

DIPEA (N,N-Diisopropylethylamine) : Also known as Hünig's base, DIPEA is a sterically hindered, non-nucleophilic organic base. wikipedia.orgchemicalbook.com Its primary role in amide coupling reactions is to act as a proton scavenger. wikipedia.orgchemicalbook.com Because it is a poor nucleophile, it does not compete with the amine reactant in the coupling reaction. chemicalbook.com It is often used with reagents like HATU to maintain basic conditions necessary for the reaction to proceed. fishersci.co.uk Structurally similar to triethylamine (B128534) (TEA), DIPEA's nitrogen atom is more sterically hindered. wikipedia.orgchemicalbook.com

CDI (1,1'-Carbonyldiimidazole) : CDI is used to activate carboxylic acids by forming a highly reactive acylimidazolide intermediate. researchgate.netchemspider.com This intermediate then readily reacts with an amine to form the amide bond. researchgate.net The reaction with CDI is known to be an excellent alternative for synthesizing amides, especially when the formation of an acid chloride is complicated by sensitive functional groups in the molecule. chemspider.com The process involves the evolution of CO₂ gas and can be performed in solvents like dichloromethane (B109758) (DCM). chemspider.com

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) : EDC is a water-soluble carbodiimide (B86325) that facilitates amide bond formation by activating the carboxylic acid. chemistrysteps.compeptide.com It reacts with the carboxyl group to form an amine-reactive O-acylisourea intermediate. thermofisher.com This intermediate is unstable in aqueous solutions but reacts quickly with an amino group to yield the amide and an isourea byproduct. thermofisher.com To improve efficiency and reduce side reactions like racemization, EDC is often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.govpeptide.com The water solubility of EDC and its urea (B33335) byproduct simplifies purification, as they can be removed by aqueous extraction. peptide.com

Table 1: Comparative Analysis of Common Amide Coupling Reagents

Reagent Class Mechanism of Action Common Base Key Advantages Potential Disadvantages
HATU Uronium/Aminium Salt Forms a highly reactive OAt-active ester. wikipedia.org DIPEA, TEA wikipedia.orgfishersci.co.uk High efficiency, fast reaction rates, effective for difficult couplings. peptide.comwikipedia.org Can cause side reactions leading to guanidinium byproducts. google.comnih.gov Potentially explosive. wikipedia.org
DIPEA Hindered Amine Base Acts as a non-nucleophilic proton scavenger. wikipedia.orgchemicalbook.com N/A (is a base) Poor nucleophile, does not compete in the main reaction. chemicalbook.com Lower basicity compared to triethylamine. wikipedia.org
CDI Imidazolium Activates carboxylic acid to form a reactive acylimidazolide. chemspider.com Often none required Useful for substrates with sensitive functional groups. chemspider.com Excess CDI can react with target hydroxyl groups, preventing acylation. researchgate.net

| EDC | Carbodiimide | Forms an amine-reactive O-acylisourea intermediate. thermofisher.com | Often used with HOBt/DMAP instead of a strong base. nih.gov | Water-soluble reagent and byproduct simplify workup. peptide.comthermofisher.com | Intermediate is unstable in aqueous solution; can lead to racemization without additives. peptide.comthermofisher.com |

Halogenation Reactions (e.g., Bromination with N-Bromosuccinimide)

Halogenation is a key functional group manipulation used to introduce halogen atoms onto an aromatic ring. N-Bromosuccinimide (NBS) is a versatile and convenient reagent for bromination reactions. wikipedia.org It can be used for electrophilic substitution on electron-rich aromatic compounds, including various aromatic heterocycles. wikipedia.org

For substrates like methoxy-substituted pyridines, NBS can be used to achieve regioselective monobromination. mdma.ch The reaction conditions can be tuned to favor aromatic substitution over other potential reactions like benzylic bromination. The choice of solvent plays a critical role; for instance, using polar solvents like acetonitrile (B52724) can significantly increase the reactivity of NBS as an electrophile and allow the reaction to proceed under milder conditions (e.g., at room temperature) compared to nonpolar solvents like carbon tetrachloride. mdma.ch In some cases, acid catalysis, using reagents like hydrochloric acid, can also be employed to facilitate the nuclear bromination of aromatic compounds with NBS. researchgate.net

Carbonylation Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed carbonylation reactions represent a powerful tool for the introduction of carbonyl-containing functional groups into aromatic systems. While direct carbonylation of the C-H bonds of 3-methoxypicolinic acid is a complex transformation, the carbonylation of a halogenated derivative of 3-methoxypicolinic acid is a more common and well-established approach. For instance, a bromo- or iodo-substituted 3-methoxypicolinic acid derivative can undergo palladium-catalyzed carbonylation in the presence of carbon monoxide and a suitable nucleophile to yield various carboxylic acid derivatives.

The seminal work by Heck in 1974 laid the foundation for palladium-catalyzed three-component coupling reactions involving an aryl halide, carbon monoxide, and a nucleophile. nih.gov This methodology is highly versatile, allowing for the synthesis of esters, amides, and other carbonyl compounds. nih.gov In the context of a halo-substituted 3-methoxypicolinic acid, the reaction would proceed via the catalytic cycle of oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by CO insertion and subsequent nucleophilic attack.

A general system for the palladium-catalyzed carbonylation of aryl bromides using Xantphos as a ligand has been shown to be effective for the synthesis of Weinreb amides, primary and secondary benzamides, and methyl esters at atmospheric pressure. nih.gov Furthermore, formic acid can be employed as a carbon monoxide source in palladium-catalyzed alkoxycarbonylation reactions. rsc.orgresearchgate.net Recent advancements have also demonstrated the use of carbon dioxide as a carbonyl source in the palladium-catalyzed carbonylation of aryl bromides. nih.gov

Table 1: Representative Palladium-Catalyzed Carbonylation Conditions
Starting MaterialReagentsCatalyst/LigandProduct Type
Halo-3-methoxypicolinic acid derivativeCO (gas), Alcohol/Amine/WaterPd(0) complex / Phosphine (B1218219) ligand (e.g., Xantphos)Ester/Amide/Carboxylic Acid
Halo-3-methoxypicolinic acid derivativeFormic Acid, AlcoholPd catalystEster
Halo-3-methoxypicolinic acid derivativeCO2, Reducing AgentPd(dba)2/DPEPhosCarboxylic Acid

O-Demethylation and Hydroxylation Transformations

The methoxy group of 3-methoxypicolinic acid can be cleaved to yield the corresponding 3-hydroxypicolinic acid through O-demethylation. This transformation is significant as the resulting phenolic group can be a key site for further functionalization. Several reagents are commonly employed for the demethylation of aryl methyl ethers. commonorganicchemistry.com

Boron tribromide (BBr3) is a powerful Lewis acid that effectively cleaves aryl methyl ethers, typically at low temperatures in a solvent like dichloromethane. chem-station.com Strong protic acids such as hydrobromic acid (HBr) can also be used, often at elevated temperatures. commonorganicchemistry.comchem-station.com Nucleophilic demethylation can be achieved using strong nucleophiles like thiolates in polar aprotic solvents. commonorganicchemistry.com For instance, 3-mercaptopropionic acid has been used as a demethylating agent. google.com

Hydroxylation of the pyridine ring can also be achieved. For example, the synthesis of 3,6-dihydroxypicolinic acid from 3-hydroxypicolinic acid has been accomplished through a reaction with potassium peroxydisulfate (B1198043) in an aqueous solution of potassium hydroxide. nih.gov This suggests a potential pathway for the introduction of an additional hydroxyl group onto the 3-methoxypicolinic acid ring system, likely following demethylation.

Table 2: Common O-Demethylation Reagents and Conditions
ReagentTypical ConditionsMechanism Type
Boron tribromide (BBr3)Dichloromethane, -78 °C to room temperatureLewis Acidic Cleavage
Hydrobromic acid (HBr)Aqueous solution, elevated temperatures (~130 °C)Brønsted Acidic Cleavage
Alkyl thiols (e.g., 1-dodecanethiol)NMP or DMSO, elevated temperatures (~130 °C)Nucleophilic Displacement
3-Mercaptopropionic acidPolar aprotic solvent, presence of a baseNucleophilic Displacement

Nitration Reactions on the Pyridine Ring

Nitration of the pyridine ring of 3-methoxypicolinic acid involves an electrophilic aromatic substitution reaction to introduce a nitro group (–NO2). The position of nitration is directed by the existing substituents: the carboxylic acid group and the methoxy group. Both are generally ortho, para-directing groups in benzene (B151609) rings; however, in the electron-deficient pyridine ring, the outcome can be more complex. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

The conditions for nitration can influence the outcome. For example, the concentration of nitric acid has been shown to affect the products in the nitration of fused pyrimidine (B1678525) derivatives. rsc.org Decarboxylative nitration is another potential pathway, where the carboxylic acid group is replaced by a nitro group. chemrevlett.com This has been observed for α,β-unsaturated carboxylic acids using nitric acid and an additive like azobisisobutyronitrile (AIBN). chemrevlett.com

Sulfonation Reactions

Sulfonation of the pyridine ring of 3-methoxypicolinic acid introduces a sulfonic acid group (–SO3H) and is another example of an electrophilic aromatic substitution. wikipedia.org This reaction is typically performed using fuming sulfuric acid (oleum) or sulfur trioxide. wikipedia.orgthieme-connect.de Aromatic sulfonation is a reversible reaction; desulfonation can occur in dilute hot aqueous acid. wikipedia.orgwikipedia.org This reversibility can be synthetically useful, as the sulfonic acid group can be used as a protecting or directing group and later removed. wikipedia.org

The position of sulfonation will be influenced by the directing effects of the carboxyl and methoxy groups, as well as the inherent reactivity of the pyridine ring.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction for pyridine derivatives due to the electron-deficient nature of the aromatic ring. In this reaction, a nucleophile displaces a leaving group (such as a halide) on the ring. wikipedia.org For 3-methoxypicolinic acid, a halogenated derivative would be required for a typical SNAr reaction. The reaction is facilitated by the presence of electron-withdrawing groups ortho or para to the leaving group. libretexts.org

The most common mechanism is the addition-elimination pathway, which proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org Other mechanisms include the benzyne (B1209423) mechanism (elimination-addition) and the aromatic SN1 mechanism for diazonium salts. fishersci.co.uk The Chichibabin reaction is a classic example of nucleophilic aromatic substitution on pyridine itself, leading to amination. wikipedia.org

Table 3: Mechanisms of Nucleophilic Aromatic Substitution
MechanismKey FeaturesRequirement on Substrate
Addition-Elimination (SNAr)Formation of a Meisenheimer complex; Rate enhanced by electron-withdrawing groups.Good leaving group; Electron-deficient ring.
Benzyne (Elimination-Addition)Proceeds via a highly reactive benzyne intermediate.Poorly activated aryl halides with a strong base.
Aromatic SN1Formation of an aryl cation.Diazonium salts as substrates.

Thermal and Catalytic Decarboxylation Studies

Decarboxylation is the removal of the carboxyl group, typically as carbon dioxide. For picolinic acids, thermal decarboxylation can be achieved, sometimes in the presence of other reagents. The Hammick reaction, for example, describes the thermal decarboxylation of α-picolinic acids in the presence of a carbonyl compound to form 2-pyridyl-carbinols. wikipedia.org This reaction proceeds through a reactive intermediate formed upon heating and loss of CO2. wikipedia.org

While simple aliphatic carboxylic acids are resistant to decarboxylation, the presence of electron-withdrawing groups on the α-carbon can facilitate the reaction. libretexts.org Catalytic methods for decarboxylation are also known. For instance, silver carbonate and acetic acid in DMSO have been used for the protodecarboxylation of heteroaromatic carboxylic acids. organic-chemistry.org Bimetallic nanoparticles on supported ionic liquid phases have also been shown to be effective multifunctional catalysts for the decarboxylation of aromatic carboxylic acids. nih.gov

Synthesis of Hydroxamic Acid Derivatives

Hydroxamic acids are a class of compounds that can be synthesized from carboxylic acids. The conversion of 3-methoxypicolinic acid to its corresponding hydroxamic acid derivative can be achieved through several methods. A common approach involves the coupling of the carboxylic acid with hydroxylamine (B1172632) or a protected hydroxylamine derivative. beilstein-journals.orgbeilstein-journals.org This can be facilitated by activating the carboxylic acid with reagents like ethyl chloroformate or by using standard peptide coupling agents such as EDC/HOBt. nih.gov

Alternatively, the methyl ester of 3-methoxypicolinic acid can be treated with hydroxylamine. beilstein-journals.orgbeilstein-journals.org This reaction is often carried out in the presence of a base like potassium hydroxide or sodium methoxide to generate free hydroxylamine from its hydrochloride salt. beilstein-journals.org The resulting hydroxamic acid moiety is a well-known chelator of metal ions. nih.gov

Table 4: Methods for Hydroxamic Acid Synthesis from Carboxylic Acids/Esters
Starting MaterialReagentsKey Features
Carboxylic AcidHydroxylamine, Coupling agents (e.g., EDC/HOBt)Direct coupling of the carboxylic acid.
Carboxylic AcidEthyl chloroformate, then HydroxylamineActivation of the carboxylic acid as a mixed anhydride.
EsterHydroxylamine hydrochloride, Base (e.g., KOH, NaOMe)Aminolysis of the ester with hydroxylamine.

Difluoromethylation Strategies

The difluoromethyl (CF₂H) group is a valuable substituent in medicinal chemistry, often considered a lipophilic bioisostere of hydroxyl or thiol groups, capable of participating in hydrogen bonding. nih.gov Its introduction can significantly modulate the physicochemical and biological properties of a molecule, such as metabolic stability, membrane permeability, and binding affinity. nih.gov While direct C-H difluoromethylation of a pyridine ring is challenging, strategies can be envisioned based on the functional groups present in 3-methoxypicolinic acid: the carboxylic acid and the pyridine nitrogen.

One potential strategy involves the O-difluoromethylation of the carboxylic acid function. Research by Prakash and colleagues has demonstrated an efficient one-pot, two-step method for the difluoromethylation of various benzoic acid derivatives using bromodifluoromethyl)trimethylsilane (TMSCF₂Br) in an aqueous system. chemrevlett.com This process involves the formation of a carboxylate salt followed by the addition of the difluoromethylating agent. chemrevlett.com Adapting this method to 3-methoxypicolinic acid would likely yield the corresponding difluoromethyl ester.

Another approach focuses on the pyridine nitrogen. A novel, transition-metal-free method for the N-difluoromethylation of pyridines utilizes ethyl bromodifluoroacetate as the CF₂H source. nih.govrsc.org The reaction proceeds via N-alkylation, followed by in situ hydrolysis of the ester and decarboxylation to yield the N-difluoromethylated pyridinium (B92312) salt. nih.govrsc.org The efficiency of this reaction can be influenced by the electronic and steric properties of the pyridine substrate. nih.gov

Table 1: N-Difluoromethylation of Pyridine Derivatives with Ethyl Bromodifluoroacetate

Pyridine SubstrateProductConversion Yield (%)Isolated Yield (%)
PyridineN-Difluoromethylpyridinium salt7060
4-(Dimethylamino)pyridineN-Difluoromethyl-4-(dimethylamino)pyridinium salt9991
Methyl isonicotinateN-Difluoromethyl-4-(methoxycarbonyl)pyridinium salt9581

Data adapted from research on N-difluoromethylation of various pyridine derivatives, illustrating the general applicability of the methodology. nih.gov

Palladium-Catalyzed Direct C-H Arylation and Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, revolutionizing the synthesis of complex aromatic and heteroaromatic compounds. wikipedia.org

Direct C-H Arylation

Direct C-H arylation is an increasingly important strategy that avoids the pre-functionalization of substrates, offering a more atom-economical approach to biaryl synthesis. For pyridine derivatives like 3-methoxypicolinic acid, C-H activation can be directed to specific positions on the ring. Palladium catalysts, often in the form of Pd(OAc)₂, are commonly employed. beilstein-journals.orgrsc.org For instance, the C-H arylation of pyridine N-oxides with potassium aryltrifluoroborates has been achieved using a ligand-free Pd(OAc)₂ system, demonstrating the feasibility of functionalizing the pyridine core. rsc.org Intramolecular C-H arylation of pyridine carboxyamides has also been shown to proceed efficiently, yielding fused heterocyclic systems. beilstein-journals.org This suggests that the carboxylic acid or a derivative thereof in the 3-methoxypicolinic acid structure could be used to direct C-H activation to an adjacent position on the pyridine ring.

Table 2: Palladium-Catalyzed Intramolecular C-H Arylation of Pyridine Amides

SubstrateCatalyst SystemProduct Yield (%)
N-(2-bromophenyl)picolinamidePd(OAc)₂ / PPh₃94
N-(2-bromophenyl)-6-methylpicolinamidePd(OAc)₂ / PCy₃77
N,N'-bis(2-bromophenyl)pyridine-2,6-dicarboxamidePd(OAc)₂87

Data derived from studies on the synthesis of fused nitrogen-containing heterocycles. beilstein-journals.orgbeilstein-archives.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide (or triflate) and an amine. wikipedia.org This reaction is invaluable for synthesizing aryl amines, which are prevalent in pharmaceuticals. wikipedia.org To apply this reaction to 3-methoxypicolinic acid, the pyridine ring would first need to be halogenated, for example, by introducing a bromine or chlorine atom at a specific position. The resulting halo-3-methoxypicolinic acid derivative could then be coupled with a wide variety of primary or secondary amines using a palladium catalyst, a suitable phosphine ligand (such as BINAP or DPPF), and a base. wikipedia.org The choice of ligand is critical and has evolved to allow for the coupling of a broad range of substrates under milder conditions. wikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. organic-chemistry.org This reaction is noted for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. organic-chemistry.org For 3-methoxypicolinic acid, a halogenated derivative would serve as the electrophilic partner. This could then be coupled with various aryl- or heteroarylboronic acids to introduce new aromatic substituents onto the pyridine ring. claremont.edu Alternatively, the 3-methoxypicolinic acid could be converted into a boronic acid or ester derivative and coupled with an aryl or heteroaryl halide. The selection of the palladium catalyst, ligand, and base is crucial for achieving high yields, particularly with heteroaromatic substrates. claremont.edunih.gov

Table 3: Example Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives

Pyridine SubstrateCoupling PartnerCatalyst / LigandBaseProduct
Pyridine-2-sulfonyl fluorideArylboronic acidPd(dppf)Cl₂-2-Arylpyridine
2,6-DichloropyridineAlkylboronic pinacol (B44631) esterPd₂(dba)₃ / Ad₂PⁿBuLiOᵗBu2,6-Dialkylpyridine
Bromo-indole derivativePhenylboronic acidNot specifiedNot specifiedPhenyl-indole derivative

This table presents generalized conditions from studies on various pyridine and heteroaromatic substrates to illustrate the components of the Suzuki-Miyaura reaction. claremont.edunih.govnih.gov

Advanced Spectroscopic Characterization for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the solution-state structure and dynamics of molecules like 3-Methoxypicolinic acid hydrochloride.

The chemical shifts of protons (¹H NMR) and carbons (¹³C NMR) in this compound are highly sensitive to the surrounding solvent environment. This sensitivity arises from varying intermolecular interactions, such as hydrogen bonding and dielectric effects, which alter the local electron density around the nuclei. pitt.eduillinois.edu In aprotic, non-polar solvents like chloroform-d (B32938) (CDCl₃), intermolecular hydrogen bonding is minimized, providing a baseline spectrum. In contrast, polar, protic solvents like methanol-d₄ (CD₃OD) or hydrogen-bond accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can engage in strong interactions with the carboxylic acid proton and the pyridinium (B92312) nitrogen, leading to significant changes in their chemical shifts. pitt.eduthieme-connect.de

Specifically, the acidic proton of the carboxyl group is expected to show a pronounced downfield shift in hydrogen-bond accepting solvents due to the formation of strong intermolecular hydrogen bonds. pitt.edu The choice of solvent can also influence the conformational equilibrium of the methoxy (B1213986) group and the carboxylic acid group relative to the pyridine (B92270) ring. While the pyridine ring itself is rigid, rotation around the C-C and C-O single bonds can lead to different stable conformers. NMR studies, particularly through-space correlations like Nuclear Overhauser Effect (NOE) experiments, can provide insights into the predominant conformation in a given solvent by measuring the proximity of different protons. nih.govmdpi.comresearchgate.net

The following table illustrates the anticipated ¹H NMR chemical shifts for the aromatic and methoxy protons of this compound in various deuterated solvents, based on established solvent effect principles. pitt.eduillinois.edusigmaaldrich.com

ProtonExpected δ (ppm) in CDCl₃Expected δ (ppm) in DMSO-d₆Expected δ (ppm) in CD₃ODRationale for Shift Variation
H4 ~7.5-7.7~7.8-8.0~7.7-7.9Proximity to electron-withdrawing carboxyl group and pyridinium nitrogen.
H5 ~7.2-7.4~7.4-7.6~7.3-7.5Influenced by both the methoxy and carboxyl groups.
H6 ~8.2-8.4~8.5-8.7~8.4-8.6Strong deshielding due to proximity to the positively charged pyridinium nitrogen.
-OCH₃ ~3.9-4.1~3.9-4.1~3.9-4.1Generally less sensitive to solvent polarity compared to ring or exchangeable protons.
-COOH ~10.0-12.0~12.0-14.0Exchanges with solventHighly variable; strong downfield shift in H-bond accepting solvents like DMSO.

Note: These are estimated values. Actual chemical shifts can vary based on concentration and temperature.

Hydrogen bonding profoundly influences the NMR spectrum of this compound. The molecule can participate in both intramolecular hydrogen bonding (between the carboxylic acid proton and the methoxy oxygen or pyridinium nitrogen) and intermolecular hydrogen bonding (with solvent molecules or other molecules of the compound). lmaleidykla.lt

The chemical shift of a proton involved in a hydrogen bond is a direct indicator of the bond's strength; stronger bonds lead to greater deshielding and a more significant downfield shift. researchgate.net In the case of this compound, the proton of the carboxylic acid is the primary participant in such interactions. Temperature-dependent NMR experiments can be employed to study these dynamics. As temperature increases, hydrogen bonds are weakened or broken, causing the chemical shift of the involved proton to move upfield (to a lower ppm value). nih.gov This temperature coefficient (Δδ/ΔT) provides valuable information about the accessibility of the proton to the solvent and the strength of the hydrogen bond. mdpi.com

Furthermore, hydrogen bonding can restrict conformational freedom, which can be observed through changes in coupling constants or the sharpening of certain signals in the NMR spectrum. researchgate.net The presence of a strong intramolecular hydrogen bond can lock the molecule into a specific conformation, leading to distinct through-space correlations in 2D NOESY spectra.

Vibrational Spectroscopy (Infrared, Raman, Inelastic Neutron Scattering)

Vibrational spectroscopy probes the energy levels of molecular vibrations, offering detailed insights into bonding, structure, and dynamics.

The dynamics of the strong intramolecular hydrogen bond in picolinic acid derivatives are a key feature observed in their vibrational spectra. researchgate.net In the infrared (IR) spectrum, the O-H stretching vibration of the carboxylic acid group is particularly informative. For a strong hydrogen bond, this stretching band becomes extremely broad and shifts to a much lower frequency (red-shift), often spanning a wide region from 1800 cm⁻¹ down to 500 cm⁻¹. nih.govnih.gov This extensive broadening and shifting are classic indicators of significant anharmonicity and strong coupling between the O-H stretching mode and other low-frequency vibrational modes, such as O-H bending and donor-acceptor stretching. nih.govdicp.ac.cn

Inelastic Neutron Scattering (INS) is a powerful complementary technique because its signal intensity is directly related to the displacement of atoms in a vibration, making it exceptionally sensitive to hydrogen motions. nih.gov Studies on the closely related 4-methoxypicolinic acid N-oxide (MPANO) have utilized INS to clearly identify modes associated with hydrogen bond dynamics. researchgate.net For instance, the out-of-plane O-H bending mode (γOH) can be unambiguously identified and its high frequency serves as an indicator of the hydrogen bond's strength. nih.govresearchgate.net

Vibrational ModeTypical Frequency Range (cm⁻¹)Observations in Strongly H-Bonded Systems
O-H Stretch (νOH) 3500-2500Broad, intense, and red-shifted to 1800-500 cm⁻¹
C=O Stretch (νC=O) 1760-1690Shifts to lower frequency due to weakening of the C=O bond
In-plane O-H Bend (δOH) 1440-1395Shifts to higher frequency (blue-shift)
Out-of-plane O-H Bend (γOH) 950-600Shifts to higher frequency (blue-shift), clearly visible in INS

The vibrational frequencies of the pyridine ring and its functional groups are influenced by the electronic properties of its substituents. The methoxy group (-OCH₃) at the 3-position is an electron-donating group through resonance and electron-withdrawing through induction. Its net effect alters the electron distribution within the aromatic ring and the attached carboxylic acid. mdpi.com

This electronic perturbation affects the force constants of various bonds, leading to predictable shifts in their vibrational frequencies. For example, the electron-donating nature of the methoxy group can increase the electron density in the C=O bond of the carboxyl group, potentially leading to a slight decrease in its stretching frequency compared to unsubstituted picolinic acid. msu.eduresearchgate.net Conversely, the inductive effect of the pyridinium nitrogen withdraws electron density, which tends to increase the C=O stretching frequency. The final observed frequency is a balance of these competing effects. nih.govresearchgate.net High-level computational modeling, such as Density Functional Theory (DFT), is often used to calculate and assign these vibrational modes precisely, helping to disentangle the complex interplay of substituent effects. researchgate.net

X-ray and Neutron Diffraction Crystallography

While NMR and vibrational spectroscopy probe the molecule in solution and its dynamic properties, X-ray and neutron diffraction provide the definitive solid-state structure with atomic precision. mdpi.com

However, X-ray diffraction is less effective at precisely locating hydrogen atoms due to their low electron density. This is a significant limitation when studying hydrogen bonds. Neutron diffraction overcomes this issue, as neutrons scatter off atomic nuclei, and the scattering length of hydrogen (or its isotope, deuterium) is comparable to that of heavier atoms like carbon and oxygen. researchgate.net

For a compound like this compound, where hydrogen bonding is a critical structural feature, neutron diffraction is invaluable. Studies on analogous compounds like MPANO have demonstrated the power of neutron diffraction in accurately determining the proton's position within the very short O-H···O intramolecular hydrogen bond, confirming its asymmetric nature and providing precise O-H and H···O distances. nih.govnih.gov

The following table presents representative crystallographic data for 4-methoxypicolinic acid N-oxide (MPANO), a structurally similar compound, to illustrate the type of information obtained from diffraction studies. nih.gov

ParameterValue for 4-methoxypicolinic acid N-oxide (MPANO)
Crystal System Triclinic
Space Group P-1
a (Å) 6.6248(4)
b (Å) 7.6188(4)
c (Å) 8.1038(4)
α (°) 94.184(3)
β (°) 109.042(3)
γ (°) 111.464(3)
O···O distance (Å) 2.403(1)
O-H distance (Å) 1.171(2)
H···O distance (Å) 1.271(2)

Data obtained from neutron diffraction at 20 K. nih.gov

This combined approach of X-ray and neutron diffraction provides a complete and unambiguous picture of the solid-state structure, which serves as a crucial reference point for interpreting the dynamic data obtained from spectroscopic methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorbance (λmax) can be correlated with the electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwikipedia.org

For aromatic and heterocyclic compounds like 3-Methoxypicolinic acid, the primary electronic transitions are typically π → π* and n → π. wikipedia.org The π → π transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital, while n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., on the oxygen or nitrogen atoms) to an antibonding π* orbital.

While an experimental UV-Vis spectrum for this compound is not available, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can predict the absorption spectrum and the nature of the electronic transitions. researchgate.netmdpi.com Such calculations would allow for the assignment of the observed absorption bands to specific electronic transitions.

Table 2: Theoretical Approach to Correlating UV-Vis Data with Electronic Structure

Spectroscopic Parameter Electronic Structure Correlation Reactivity Descriptor
λmax (Absorption Maximum) Correlates inversely with the HOMO-LUMO energy gap. A smaller gap leads to a longer λmax. A smaller HOMO-LUMO gap is often associated with higher chemical reactivity.
Molar Absorptivity (ε) Related to the probability of the electronic transition. Can provide insights into the nature of the chromophore.

Computational studies on similar pyridine carboxylic acids have shown that the position of substituents significantly influences the energies of the frontier molecular orbitals and, consequently, the absorption maxima. researchgate.net The methoxy group, being an electron-donating group, is expected to affect the electron density of the pyridine ring and influence the energies of the π and π* orbitals.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are powerful tools for modeling molecular systems. aps.org These approaches solve the electronic Schrödinger equation to predict a wide range of molecular properties with high accuracy. aps.org For substituted picolinic acids, DFT methods like B3LYP have been successfully employed to study electronic properties and solvent effects. academicjournals.orgresearchgate.net

Geometry optimization is a fundamental computational step to locate the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For molecules with rotatable bonds, such as the methoxy (B1213986) and carboxylic acid groups in 3-Methoxypicolinic acid, conformational analysis is crucial to identify different stable conformers and the energy barriers between them. nih.govdtic.mil

Theoretical studies on related molecules, like substituted picolinic acid N-oxides, have utilized DFT calculations to determine optimized geometrical parameters (bond lengths and angles) that are in good agreement with experimental data from X-ray and neutron diffraction. nih.govsci-hub.se For instance, in the crystal structure of 4-Methoxypicolinic Acid N-Oxide, DFT calculations helped to elucidate the fine details of its very short hydrogen bond. nih.gov Similar computational approaches would be applied to 3-Methoxypicolinic acid to map its conformational energy landscape, identifying the preferred orientations of the methoxy and carboxylic acid substituents relative to the pyridine (B92270) ring. nih.govnih.gov

Table 1: Illustrative Geometrical Parameters from a DFT Study on a Related Picolinic Acid Derivative Note: This data is for 4-Methoxypicolinic Acid N-Oxide (MPANO) at 20 K, determined by neutron diffraction and supported by DFT, and serves as an example of the parameters obtained through such studies. nih.gov

ParameterBondLength (Å)
N–O (ring)N1–O11.349(2)
C=OC7–O31.219(1)
C–OC7–O21.295(1)

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, each absorption band in an experimental spectrum can be assigned to a specific molecular motion, such as stretching, bending, or rocking of functional groups. mdpi.comresearchgate.net

Computational studies on acetylsalicylic acid, for example, have shown that DFT can accurately simulate the vibrational modes of key functional groups, including C=O and C-O stretching vibrations. nih.gov For 3-Methoxypicolinic acid hydrochloride, theoretical calculations would predict the vibrational frequencies associated with the carboxylic acid, methoxy group, and the pyridine ring. Comparing these calculated frequencies with experimental FT-IR and FT-Raman spectra allows for a definitive assignment of the observed bands and confirms the optimized molecular structure. researchgate.netresearchgate.net DFT calculations on related picolinic acids have demonstrated the accuracy of this approach in correlating theoretical predictions with experimental spectroscopic data. academicjournals.org

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups Note: This table provides a conceptual illustration of how theoretical and experimental vibrational data are compared. Actual values would be specific to this compound.

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H StretchCarboxylic Acid~3400-3500~3450
C=O StretchCarboxylic Acid~1700-1750~1720
C-O-C StretchMethoxy Ether~1200-1250~1230
C=C/C=N StretchPyridine Ring~1550-1600~1580

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with remarkable accuracy. researchgate.netnih.gov These theoretical predictions are invaluable for assigning complex spectra and validating structural assignments. mdpi.com

Research on related compounds like 3-methylpicolinic acid has shown an excellent correlation between chemical shifts calculated via DFT and experimental data, with correlation coefficients (R²) often exceeding 0.99. idosi.org The electron-donating methoxy group in 3-Methoxypicolinic acid is expected to cause an upfield resonance (lower chemical shift) for nearby protons and carbons compared to unsubstituted picolinic acid, a phenomenon that can be precisely quantified by theoretical calculations. academicjournals.orgresearchgate.net By comparing the calculated chemical shifts for a proposed structure with the experimental NMR spectrum, the molecular structure can be confirmed with a high degree of confidence. epstem.netmdpi.com

Table 3: Illustrative Correlation of Calculated and Experimental ¹³C NMR Chemical Shifts for a Picolinic Acid Analog Note: This data for 3-methylpicolinic acid (3-MPA) demonstrates the high level of agreement typically achieved between theoretical and experimental values. idosi.org

Carbon AtomCalculated Shift (ppm) at HF/6-31G**Experimental Shift (ppm)
C2151.7152.1
C3137.9138.2
C4138.5138.9
C5126.3126.7
C6147.2147.5
COOH166.4166.8

Molecular Orbital Theory and Chemical Reactivity Descriptors

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules. bccampus.cautah.eduwikipedia.org The energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. libretexts.org

Chemical Potential (μ) : Related to the escaping tendency of electrons. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η) : Measures the resistance to charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. A large HOMO-LUMO gap corresponds to a "hard" molecule, which is less reactive. irjweb.com

Global Electrophilicity (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).

Studies on substituted picolinic acids have used these descriptors to compare their relative reactivity, showing, for example, that phenyl-substituted derivatives may act as better nucleophiles than methyl-substituted ones. idosi.org

Table 4: Example of Calculated Global Reactivity Indices for Picolinic Acid Analogs Note: This table illustrates the type of data generated from HOMO-LUMO energies. The values are indicative and taken from studies on related picolinic acids. idosi.org

CompoundChemical Potential (μ)Chemical Hardness (η)Electrophilicity Index (ω)
3-Methylpicolinic Acid-3.612.502.61
4-Methylpicolinic Acid-3.552.572.45

The analysis of frontier molecular orbitals is a powerful tool for predicting the reactive sites of a molecule. researchgate.net The HOMO represents the region from which an electron is most likely to be donated (nucleophilic attack), while the LUMO indicates the region most likely to accept an electron (electrophilic attack). youtube.com

The energy gap between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical parameter that relates to the chemical stability and reactivity of the molecule. sci-hub.se A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com In computational studies of substituted picolinic acids, the distribution of HOMO and LUMO densities is analyzed to understand how substituents influence the molecule's electronic properties and sites of potential reaction. academicjournals.orgresearcher.life For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and methoxy group, while the LUMO may be distributed over the carboxylic acid group and the ring, indicating the likely centers for nucleophilic and electrophilic interactions.

Solvent Effects Modeling

The chemical environment plays a crucial role in determining the behavior of a molecule. Solvent effects modeling is a computational technique used to understand how a solvent can influence the properties of a solute, in this case, this compound.

The polarity of a solvent can significantly alter the molecular geometry and electronic properties of this compound. In polar solvents, the molecule is likely to exhibit changes in bond lengths and angles compared to the gas phase due to solute-solvent interactions. These interactions, which include dipole-dipole forces and hydrogen bonding, can lead to a more polarized electronic structure.

Theoretical studies on related pyridine carboxylic acids have shown that solvent polarity can influence conformational stability and electronic distribution. For instance, in polar protic solvents, the formation of hydrogen bonds between the solvent and the functional groups of the molecule (the carboxylic acid, methoxy group, and the pyridine nitrogen) would lead to a redistribution of electron density. This can affect properties such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity, and it is generally observed to decrease in the presence of a polar solvent, suggesting increased reactivity.

Computational models like the Polarizable Continuum Model (PCM) are often employed to simulate these solvent effects. For molecules with functional groups capable of hydrogen bonding, such as this compound, a hybrid approach that combines implicit solvent models with the explicit inclusion of a few solvent molecules in the first solvation shell can provide a more accurate description of the local interactions and their impact on the molecule's properties.

Solvation energy is the energy change associated with the dissolution of a solute in a solvent. Its calculation is fundamental to understanding solubility. For this compound, the solvation energy is expected to be significant in polar solvents due to the charged nature of the hydrochloride salt and the presence of polar functional groups. Computational methods, such as those based on the Born-Haber cycle coupled with continuum solvation models, can provide estimates of solvation free energies in different solvents.

Interactive Data Table: Expected Trend of Dipole Moment and Solvation Energy with Solvent Polarity.

SolventDielectric Constant (Approx.)Expected Dipole MomentExpected Solvation Energy (Qualitative)
Non-polar (e.g., CCl4)~2.2LowerLess Favorable
Polar Aprotic (e.g., DMSO)~47HigherFavorable
Polar Protic (e.g., Water)~80HighestMost Favorable

Note: The values presented are qualitative and based on general principles of solvent effects on polar molecules.

Analysis of Intermolecular and Intramolecular Interactions

The structure and properties of this compound are not only governed by its covalent bonds but also by a complex network of weaker intermolecular and intramolecular interactions.

Hydrogen bonding is a critical noncovalent interaction that dictates the solid-state structure and solution behavior of this compound. In the solid state, the protonated pyridine nitrogen and the carboxylic acid group are potent hydrogen bond donors, while the chloride ion, the methoxy oxygen, and the carbonyl oxygen of the carboxylic acid act as hydrogen bond acceptors. This can lead to the formation of extensive three-dimensional hydrogen-bonding networks, which contribute significantly to the stability of the crystal lattice.

Electron density analysis provides a detailed picture of the charge distribution within the this compound molecule. The topology of the electron density, analyzed through methods like AIM, can reveal the nature of chemical bonds and noncovalent interactions. For instance, the presence of a bond critical point between a hydrogen atom and an acceptor atom is a key indicator of a hydrogen bond.

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution on the molecular surface. The MEP map of this compound would show regions of positive potential (typically colored blue) and negative potential (typically colored red). The most positive potential would be expected around the acidic proton of the carboxylic acid and the proton on the pyridine nitrogen, indicating their susceptibility to nucleophilic attack. Conversely, the most negative potential would be located around the carbonyl oxygen, the methoxy oxygen, and the chloride ion, highlighting these as sites for electrophilic attack. These maps are invaluable for predicting how the molecule will interact with other molecules, including solvent molecules and biological targets.

Picolinic acid and its derivatives are known to form strong intramolecular hydrogen bonds. In the case of 3-Methoxypicolinic acid, an intramolecular hydrogen bond can exist between the carboxylic acid proton and the pyridine nitrogen atom. The presence of the methoxy group at the 3-position can electronically influence the strength of this hydrogen bond.

Theoretical studies on related compounds, such as 4-Methoxypicolinic Acid N-Oxide, have revealed the existence of extremely short and strong hydrogen bonds. nih.govresearchgate.net These short hydrogen bonds have unique spectroscopic signatures, such as a broad and red-shifted O-H stretching vibration in the infrared spectrum. nih.govresearchgate.net Computational studies can provide detailed information about the geometry of these hydrogen bonds, including the O···N distance and the O-H···N angle. Furthermore, theoretical models can be used to calculate the potential energy surface for the proton transfer along the hydrogen bond coordinate, providing insights into the dynamics of this process. The strength of this intramolecular hydrogen bond can have significant implications for the molecule's conformation and reactivity.

Biological and Biochemical Research Mechanistic Focus

Structure-Activity Relationship (SAR) Studies

While direct structure-activity relationship (SAR) studies on 3-Methoxypicolinic acid hydrochloride are not extensively documented in publicly available literature, the anti-tubercular activity of related picolinic acid and heterocyclic carboxamide derivatives provides valuable insights. Research on various carboxamide derivatives has demonstrated that substitutions on the phenyl ring can significantly influence their potency against Mycobacterium tuberculosis. For instance, in some series of compounds, methyl substitutions on the phenyl carbamoyl (B1232498) side chain, particularly at the meta-position, have been shown to be more potent than the same substitutions at the para-position. Conversely, the replacement of a methyl group with halogens often leads to a decrease or loss of antitubercular activity. nih.gov

Table 1: Structure-Activity Relationship Insights from Related Antitubercular Compounds

Compound ClassKey Structural Features Influencing ActivityReference
Carboxamide Derivatives- Substitution pattern on the phenyl carbamoyl side chain- Nature of substituent (e.g., methyl vs. halogen) nih.gov
Quinoline-Based Compounds- Presence of isoxazole-containing side-chain ed.ac.uk
Bedaquiline Analogs- Lipophilicity (clogP value) nih.gov

Mechanistic Investigations of Biological Pathways

Specific metabolic studies on this compound are limited. However, the metabolism of the parent compound, picolinic acid, is understood as a catabolite of the amino acid tryptophan via the kynurenine (B1673888) pathway. The metabolic fate of substituted picolinic acids can be inferred from studies on related compounds. For instance, research on 3-methoxy-4-hydroxyphenyl-pyruvate, a metabolite of dihydroxyphenylalanine, indicates that the presence of a methoxy (B1213986) group can influence the subsequent metabolic steps. This particular keto acid was found to not undergo oxidative rearrangement, a key step in the metabolism of its parent compound. nih.gov This suggests that the 3-methoxy group in 3-Methoxypicolinic acid could similarly alter its metabolic pathway compared to unsubstituted picolinic acid, potentially leading to different downstream metabolites and biological effects. The methoxy group may be subject to O-demethylation, a common metabolic reaction, which would convert it to 3-hydroxypicolinic acid.

The antimicrobial mechanism of picolinic acid and its derivatives is multifaceted. Picolinic acid has been shown to exhibit antimicrobial activity against Mycobacterium avium complex (MAC), both extracellularly and within macrophages. nih.gov Its mode of action is thought to involve the potentiation of the host's immune response and may be dependent on host macrophage apoptosis. nih.gov In combination with the antiprotozoal drug quinacrine, picolinic acid demonstrates a synergistic effect against intramacrophage MAC, suggesting a potential for combination therapies. nih.govnih.gov

While the direct antibacterial mechanism of this compound is not detailed, studies on other heterocyclic derivatives provide potential models. For example, some thiophenyl-pyrimidine derivatives exert their antibacterial effect by inhibiting FtsZ polymerization and GTPase activity, which are crucial for bacterial cell division. nih.gov This leads to bactericidal effects, particularly against Gram-positive bacteria. nih.gov The mode of action for many antibacterial agents is often related to their ability to disrupt the bacterial cell membrane or interfere with essential cellular processes. mdpi.comnih.gov The presence of the methoxy group on the picolinic acid scaffold could influence its ability to penetrate bacterial cell walls and interact with specific molecular targets.

Regarding antiprotozoal activity, research on indazole derivatives has shown that structural features, such as the presence of electron-withdrawing groups on a phenyl ring, can favor activity against protozoa like E. histolytica, G. intestinalis, and T. vaginalis. mdpi.com Picolinic acid itself has demonstrated activity that is potentiated by other antiprotozoal agents. nih.gov This suggests that this compound could also possess antiprotozoal properties, with the methoxy group potentially modulating its efficacy and target interactions.

Table 2: Potential Antimicrobial Mechanisms Based on Related Compounds

Microbial SystemPotential Mechanism of ActionReference
Anti-bacterial- Inhibition of FtsZ polymerization and GTPase activity- Disruption of bacterial cell membrane nih.govmdpi.com
Anti-protozoan- Synergistic effects with other antiprotozoal agents- Influence of electronic properties on activity nih.govmdpi.com
Anti-mycobacterial- Potentiation of host macrophage activity- Induction of macrophage apoptosis nih.gov

Phytohormones play a critical role in regulating plant senescence, a process of programmed cell death. nih.gov Hormones such as cytokinins, auxins, and gibberellins (B7789140) are generally considered to delay senescence, while ethylene, abscisic acid, jasmonic acid, and salicylic (B10762653) acid tend to promote it. mdpi.com The balance and interaction between these hormones are crucial for the timing and progression of leaf senescence. frontiersin.org

While the specific role of this compound in plant senescence has not been elucidated, the involvement of picolinic acid and other pyridinecarboxylic acids in plant physiology is known. For instance, certain synthetic auxins are pyridine-based compounds. Given that auxins are known to delay senescence, it is plausible that substituted picolinic acids could exhibit similar hormonal activities. mdpi.com The nature and position of substituents on the pyridine (B92270) ring can dramatically alter the biological activity of these compounds. Therefore, the 3-methoxy group in this compound would likely modulate its interaction with plant hormone receptors and signaling pathways, potentially influencing the senescence process. Further research is needed to determine whether it acts as a senescence promoter or inhibitor.

Future Research Directions and Emerging Areas

Advancements in Synthetic Methodologies

The synthesis of picolinic acid derivatives is a well-established field, but there remains considerable scope for improvement, particularly in terms of scalability, efficiency, and environmental impact. umsl.edunih.gov Future research will likely focus on moving beyond traditional batch processing to more advanced and sustainable manufacturing techniques.

Application of Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry, or microreaction technology, presents a significant opportunity for the scalable production of 3-Methoxypicolinic acid hydrochloride. chim.it Unlike traditional batch methods, flow chemistry involves the continuous pumping of reagents through a network of tubes or microreactors. This technology offers numerous advantages that are particularly relevant for pharmaceutical and fine chemical manufacturing. technologynetworks.comnih.gov

Key benefits of applying continuous flow chemistry include:

Enhanced Safety: The small reactor volumes mean that only minimal quantities of hazardous reagents or unstable intermediates are present at any given time, significantly improving operational safety. chim.itnih.gov

Superior Process Control: Flow reactors provide excellent heat and mass transfer, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. chim.italmacgroup.com This level of control can lead to higher yields, improved product quality, and fewer side reactions. technologynetworks.com

Scalability: Scaling up a process developed in a flow reactor is often more straightforward than with batch processes. Instead of redesigning large vessels, scalability can be achieved by extending the operational time or by "numbering up" (running multiple reactors in parallel). chim.italmacgroup.com

Integration and Automation: Flow systems can readily incorporate in-line process analytical technology (PAT) for real-time monitoring and control, ensuring consistent product quality. technologynetworks.comalmacgroup.com Multi-step reactions can also be integrated into a continuous sequence, streamlining the entire synthesis process. almacgroup.com

Future research would involve developing and optimizing a continuous flow synthesis protocol for this compound, potentially leading to a more efficient, safer, and economically viable manufacturing process suitable for industrial-scale production. beilstein-journals.org

Further Development of Sustainable and Resource-Efficient Synthesis Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes. For 3-Methoxypicolinic acid and its derivatives, future research will aim to develop more sustainable and resource-efficient synthesis methods. This involves minimizing waste, reducing energy consumption, and utilizing less hazardous materials. technologynetworks.com

One promising area is the development of novel catalytic systems. For instance, metal-organic frameworks (MOFs) have been investigated as heterogeneous catalysts for the synthesis of picolinates. rsc.orgresearchgate.net These catalysts can offer high efficiency under mild conditions and can be easily recovered and reused, reducing waste and cost. Another approach involves exploring naturally occurring and cost-effective catalysts, such as using 2-picolinic acid itself as a hydrogen bond donor catalyst for certain cycloaddition reactions, highlighting a move towards more sustainable chemical processes. rsc.org

Investigating alternative reaction pathways that are more atom-economical is another key research direction. This could include multi-component reactions where several starting materials are combined in a single step to form the desired product, thereby reducing the number of synthetic steps and the amount of solvent and purification required. rsc.org

Enhanced Computational Modeling and Data Science Approaches

Computational chemistry and data science have become indispensable tools in modern chemical research. stmjournals.com For this compound, these approaches can provide deep insights into its properties and interactions at a molecular level, guiding experimental work and accelerating research.

Predictive Modeling for Spectroscopic Data with Higher Accuracy

While experimental techniques like NMR and IR spectroscopy are crucial for structural elucidation, computational methods can predict these spectra, aiding in analysis and interpretation. Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules and predict a wide range of properties, including vibrational frequencies (IR/Raman) and NMR chemical shifts. researchgate.net

Future work in this area will focus on refining these predictive models to achieve even higher accuracy for this compound. This can be achieved by:

Developing more sophisticated theoretical models and basis sets.

Incorporating solvent effects more accurately in the calculations.

Using machine learning algorithms trained on large datasets of experimental and calculated spectra to correct systematic errors in theoretical predictions.

A framework that leverages a minimal amount of experimental data combined with physics-based understanding, such as Gaussian deconvolution, could lead to simple yet highly accurate predictive models for spectroscopic data, reducing the reliance on extensive calibration datasets. chemrxiv.org Such advancements would provide researchers with a more reliable tool for confirming molecular structures and understanding spectroscopic features.

Deeper Understanding of Complex Molecular Interactions via Advanced Computational Methods

Understanding how this compound interacts with other molecules, particularly biological targets, is crucial for designing new applications. Advanced computational methods offer a window into these complex molecular interactions. nih.gov

Techniques that will be pivotal in future research include:

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the compound and its interactions with its environment, such as a protein binding site or a solvent. stmjournals.comnih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach combines the accuracy of quantum mechanics for the most critical part of a system (e.g., the ligand and the active site) with the efficiency of molecular mechanics for the larger environment, allowing for high-precision investigation of large biomolecular systems. stmjournals.com

Hirshfeld Surface Analysis: This method is used to visualize and quantify intermolecular interactions within a crystal structure, providing a detailed understanding of the forces that govern crystal packing. researchgate.netnih.gov

By applying these methods, researchers can gain a deeper understanding of the non-covalent interactions (like hydrogen bonds and π-stacking) that dictate the compound's behavior, which is essential for its application in materials science and medicinal chemistry. researchgate.netnih.govresearchgate.net

Table 1: Advanced Computational Methods for Molecular Analysis
MethodPrimary ApplicationKey Insights Provided
Density Functional Theory (DFT)Prediction of Spectroscopic and Electronic PropertiesVibrational frequencies (IR/Raman), NMR chemical shifts, electronic structure, reaction energetics. researchgate.net
Molecular Dynamics (MD) SimulationsAnalysis of Dynamic Molecular BehaviorConformational changes, binding stability, solvent effects, transitional states. stmjournals.com
Quantum Mechanics/Molecular Mechanics (QM/MM)High-Precision Investigation of Large SystemsAccurate modeling of reaction mechanisms and interactions within enzyme active sites. stmjournals.com
Hirshfeld Surface AnalysisVisualization of Intermolecular InteractionsQuantification of crystal packing forces, identification of close contacts (e.g., hydrogen bonds, van der Waals forces). researchgate.netnih.gov

Rational Design of Biologically Active Compounds

Picolinic acid and its derivatives are recognized as important scaffolds in medicinal chemistry, forming the basis for numerous therapeutic agents. researchgate.netnih.govnih.gov The structural and electronic features of the picolinic acid core make it a versatile building block for creating molecules that can interact with a wide range of biological targets. researchgate.netnih.gov

The rational design of new biologically active compounds based on the this compound structure is a promising area for future research. europa.eu This process involves using the understanding of structure-activity relationships and molecular interactions to systematically modify the compound to enhance its affinity and selectivity for a specific biological target, such as an enzyme or receptor. unimi.it

Computational tools play a central role in this process. Pharmacophore modeling, for example, can identify the key steric and electronic features necessary for a molecule to bind to a target. europa.eu This model can then be used to guide the design of new derivatives of 3-Methoxypicolinic acid with potentially improved biological activity. By combining virtual screening with targeted synthesis, researchers can efficiently explore the chemical space around this scaffold to identify novel drug candidates for various diseases. europa.eupublichealthtoxicology.com The development of new synthetic methodologies, as discussed earlier, will be crucial for realizing these rationally designed compounds. umsl.edunih.gov

Exploration in Advanced Chemical Systems

The pyridine-2-carboxylic acid structure is an excellent bidentate ligand for coordinating with metal ions. This property can be exploited in the field of catalysis. nih.gov Amide derivatives of picolinic acid are of interest for their potential applications in catalysis and coordination chemistry. nih.gov By synthesizing various derivatives of 3-methoxypicolinic acid and complexing them with transition metals, novel catalysts could be developed. nih.gov These catalysts could be designed for a range of organic transformations, offering advantages in terms of efficiency, selectivity, and mild reaction conditions. rsc.org The development of heterogeneous catalysts, where the picolinic acid-based ligand is anchored to a solid support, is a particularly active area, as it simplifies catalyst recovery and reuse. researchgate.net

Q & A

Q. What synthetic methodologies are recommended for preparing 3-methoxypicolinic acid hydrochloride, and how can reaction conditions be optimized?

Synthesis of this compound typically involves functionalization of picolinic acid derivatives. A common approach includes:

  • Methoxy group introduction : Using methylating agents (e.g., methyl iodide) under basic conditions, followed by acid hydrolysis to yield the methoxy-substituted intermediate.
  • Hydrochloride salt formation : Reaction with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
    Optimization steps:
  • Monitor reaction progress via TLC or HPLC to avoid over-methylation or side reactions.
  • Adjust stoichiometry of methylating agents (e.g., 1.2–1.5 equivalents) to balance yield and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

  • HPLC : Use a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) with a mobile phase of methanol and 0.03 M phosphate buffer (30:70 v/v) at 1 mL/min flow rate. UV detection at 207 nm provides sensitivity for detecting impurities .
  • NMR spectroscopy : Confirm methoxy (–OCH₃) and carboxylic acid (–COOH) protons via ¹H NMR (δ ~3.9 ppm for methoxy; δ ~13 ppm for carboxylic acid in DMSO-d₆).
  • Mass spectrometry (ESI-MS) : Validate molecular ion peaks ([M+H]⁺ at m/z ~184 for free acid; [M+Cl]⁻ for hydrochloride salt) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in quantification data between HPLC and spectrophotometric methods for this compound?

Discrepancies often arise due to:

  • Matrix interference : Spectrophotometric methods (e.g., acid dye binding) may overestimate concentration due to non-specific binding. Validate with HPLC for specificity .
  • Salt dissociation : Hydrochloride salts can dissociate in solution, affecting UV absorbance. Use buffered mobile phases (pH 4–5) in HPLC to stabilize ionization states.
    Methodological recommendation : Cross-validate results using orthogonal techniques (e.g., LC-MS) and spike recovery experiments (target: 98–102% recovery) .

Q. What strategies are effective for analyzing this compound in complex biological matrices (e.g., cellular lysates)?

Key considerations:

  • Sample preparation : Precipitate proteins using acetonitrile (3:1 v/v sample:ACN) and centrifuge at 10,000 × g for 10 min to reduce interference.
  • Matrix-assisted laser desorption ionization (MALDI-MS) : Use 3-hydroxypicolinic acid (3-HPA) as a matrix (20 mg/mL in 70% ACN) to enhance ionization efficiency for carboxylic acid derivatives. Calibrate with internal standards (e.g., deuterated analogs) .
  • LC-MS/MS : Employ a reverse-phase column with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions (m/z 184 → 138 for quantification; 184 → 110 for confirmation) .

Q. How does the methoxy substituent influence the chelation properties of this compound in metal-binding studies?

The methoxy group alters electronic and steric properties:

  • Electronic effects : The electron-donating methoxy group increases electron density on the pyridine ring, enhancing binding to transition metals (e.g., Fe³⁺, Cu²⁺).
  • Steric hindrance : Ortho-substitution may reduce accessibility to metal coordination sites. Compare with unsubstituted picolinic acid via titration experiments (e.g., UV-Vis spectroscopy at 250–400 nm).
    Experimental design : Conduct potentiometric titrations in aqueous solution (pH 2–12) to determine stability constants (log K) for metal complexes .

Q. What are the critical considerations for ensuring reproducibility in stability studies of this compound under varying pH and temperature?

  • pH-dependent degradation : Hydrochloride salts are prone to hydrolysis in alkaline conditions (pH > 8). Use buffered solutions (pH 4–6) for long-term stability testing.
  • Thermal stability : Store lyophilized samples at –20°C; avoid repeated freeze-thaw cycles. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .
  • Light sensitivity : Protect solutions from UV exposure using amber vials.

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The methoxy group lowers LUMO energy, increasing susceptibility to nucleophilic attack at the C-3 position.
  • Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to match experimental conditions. Compare activation energies (ΔG‡) for methoxy vs. hydroxyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.